BENGHE Foundational & Exploratory

Check Availability & Pricing

C646 and the CBP/p300 Coactivator Family: An
In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C646

Cat. No.: B8037948

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetic drug discovery is continually evolving, with a significant focus on
targeting the enzymes that modulate chromatin structure and gene expression. Among these,
the paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 have
emerged as critical targets in oncology and other therapeutic areas. These multifunctional
coactivators are integral to a vast array of cellular processes, including proliferation,
differentiation, and apoptosis. Their dysregulation is frequently implicated in the pathogenesis
of various cancers. C646, a potent and selective small-molecule inhibitor of the CBP/p300 HAT
domain, has become an invaluable chemical probe for elucidating the biological functions of
these coactivators and serves as a foundational scaffold for the development of novel
therapeutics. This technical guide provides a comprehensive overview of C646 and the
CBP/p300 coactivator family, including their biochemical and cellular functions, their roles in
key signaling pathways, and their therapeutic potential. Detailed experimental protocols and
guantitative data are presented to facilitate further research and drug development efforts in
this promising area.

The CBP/p300 Coactivator Family: Structure and
Function
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The CBP/p300 family of proteins are highly conserved transcriptional coactivators that play a
central role in regulating gene expression.[1][2] They do not bind to DNA directly but are
recruited to gene promoters and enhancers by interacting with a multitude of transcription
factors.[1] Their primary functions in transcriptional activation are twofold:

o Histone Acetyltransferase (HAT) Activity: CBP/p300 possess intrinsic HAT activity, catalyzing
the transfer of an acetyl group from acetyl-CoA to the e-amino group of lysine residues on
histone tails.[2] This acetylation neutralizes the positive charge of the lysine residues,
weakening their interaction with the negatively charged DNA backbone and leading to a
more relaxed chromatin structure. This "open" chromatin conformation allows for greater
accessibility of the transcriptional machinery to the DNA template, thereby promoting gene
expression.[2]

» Scaffolding Function: CBP/p300 act as molecular scaffolds, facilitating the assembly of the
pre-initiation complex at gene promoters.[3] They possess multiple protein-protein interaction
domains that enable them to recruit various components of the basal transcriptional
machinery, including RNA polymerase Il, as well as other chromatin-modifying enzymes.[3]

[4]

Dysregulation of CBP/p300 function through mutation, translocation, or altered expression
levels has been linked to various diseases, most notably cancer.[2] Their broad involvement in
cellular signaling pathways makes them attractive targets for therapeutic intervention.

C646: A Selective Inhibitor of CBP/p300 HAT Activity

C646 is a cell-permeable small molecule that acts as a competitive inhibitor of the CBP/p300
HAT domain with respect to acetyl-CoA.[5] It has become a widely used tool to probe the
functional roles of CBP/p300 in various biological processes and to validate them as
therapeutic targets.

Quantitative Data for C646

The following tables summarize the key quantitative data for C646's inhibitory activity and
selectivity.
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Parameter Value Target Assay Type Reference
Ki 400 nM p300 Cell-free [5]

In vitro HAT
IC50 0.32 uM p300 [6]

assay

Table 1: Inhibitory Potency of C646 against p300

Enzyme % Inhibition at 10 pM C646 Reference
p300 86% [5]
PCAF <10% [6]
GCN5 <10% [6]
MOZ <10% [6]
KAT8 No inhibition [6]

Table 2: Selectivity Profile of C646 against other Histone Acetyltransferases

Key Signhaling Pathways Modulated by CBP/p300
and C646

CBP/p300 are central nodes in numerous signaling pathways that control cell fate. Their
inhibition by C646 can therefore have profound effects on cellular function. Two of the most
well-characterized pathways are the NF-kB and TGF-[3 signaling cascades.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a critical regulator of inflammatory responses,
cell survival, and proliferation. The transcriptional activity of the NF-kB subunit RelA (p65) is
enhanced by CBP/p300-mediated acetylation at specific lysine residues.[7][8] This acetylation
promotes the recruitment of the transcriptional machinery and enhances the expression of NF-
KB target genes. C646, by inhibiting CBP/p300 HAT activity, can suppress NF-kB-dependent
gene expression, which is a key mechanism of its anti-inflammatory and anti-cancer effects.[6]
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Caption: NF-kB signaling pathway and the inhibitory action of C646.
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TGF- Signaling Pathway

The Transforming Growth Factor-beta (TGF-3) signaling pathway is involved in a wide range of
cellular processes, including cell growth, differentiation, and extracellular matrix production.[9]
Upon ligand binding, TGF-3 receptors phosphorylate and activate Smad transcription factors.
[10][11] Activated Smads then translocate to the nucleus, where they associate with other
transcription factors and recruit coactivators, including CBP/p300, to regulate the expression of
target genes.[11] C646 can modulate TGF-[3 signaling by preventing CBP/p300-mediated
histone acetylation at the promoters of TGF-[3-responsive genes.
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Caption: TGF-[ signaling pathway and the modulatory

effect of C646.
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Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study C646
and the CBP/p300 coactivator family.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol describes a fluorescence-based assay to measure the in vitro HAT activity of
p300 and its inhibition by C646.

Materials:

e Recombinant human p300 (catalytic domain)

o Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)

o Acetyl-CoA

o C646

o HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

» Fluorescent developer reagent that reacts with the free thiol group of Coenzyme A (CoA)

Microplate reader capable of fluorescence detection
Procedure:

e Prepare Reagents:

[¢]

Dilute recombinant p300 to the desired concentration in HAT assay buffer.

[e]

Prepare a stock solution of the Histone H3 peptide in water.

o

Prepare a stock solution of Acetyl-CoA in water.

[¢]

Prepare a stock solution of C646 in DMSO and create a serial dilution.

e Assay Setup:
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o In a 96-well black microplate, add the following to each well:
» HAT assay buffer
» Histone H3 peptide solution
= C646 or DMSO (vehicle control)

o Incubate for 10 minutes at room temperature to allow for inhibitor binding.

Initiate Reaction:

o Add Acetyl-CoA to each well to start the reaction.
o Incubate the plate at 37°C for 30-60 minutes.
Stop Reaction and Develop Signal:

o Add the fluorescent developer reagent to each well. This reagent will react with the CoA
produced during the HAT reaction to generate a fluorescent signal.

o Incubate at room temperature for 15 minutes, protected from light.
Measure Fluorescence:

o Read the fluorescence intensity on a microplate reader at the appropriate excitation and
emission wavelengths for the chosen developer reagent.

Data Analysis:

[¢]

Subtract the background fluorescence (wells without enzyme or substrate).

[¢]

Calculate the percent inhibition for each concentration of C646 relative to the DMSO
control.

[¢]

Plot the percent inhibition versus the log of the C646 concentration to determine the IC50
value.
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Caption: Workflow for an in vitro HAT assay.
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Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps for performing a ChlP assay to investigate the
association of CBP/p300 with specific genomic regions.

Materials:

Cells of interest

o Formaldehyde (37%)

e Glycine

o Cell lysis buffer

e Nuclear lysis buffer

e Sonicator or micrococcal nuclease

e Anti-CBP or anti-p300 antibody (ChlP-grade)

e Normal IgG (negative control)

e Protein A/G magnetic beads

e Wash buffers (low salt, high salt, LiCl)

o Elution buffer

e Proteinase K

¢ RNase A

o DNA purification kit

o (PCR primers for target and control genomic regions

Procedure:
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Cross-linking:

o Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link
proteins to DNA.

o Quench the reaction with glycine.
Cell Lysis and Chromatin Shearing:
o Lyse the cells to release the nuclei.

o Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or
enzymatic digestion.

Immunoprecipitation:
o Pre-clear the chromatin lysate with protein A/G beads.

o Incubate the pre-cleared chromatin overnight at 4°C with either the anti-CBP/p300
antibody or a normal IgG control.

o Add protein A/G beads to capture the antibody-protein-DNA complexes.
Washes:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specifically bound proteins and DNA.

Elution and Reverse Cross-linking:
o Elute the protein-DNA complexes from the beads.

o Reverse the formaldehyde cross-links by heating at 65°C for several hours in the
presence of high salt.

DNA Purification:

o Treat the samples with RNase A and Proteinase K to remove RNA and protein.
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o Purify the DNA using a DNA purification Kkit.
e Analysis:

o Quantify the enrichment of specific DNA sequences in the immunoprecipitated samples
relative to the input and IgG controls using quantitative PCR (QPCR).
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Caption: Workflow for a Chromatin Immunoprecipitation (ChlP) assay.
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Therapeutic Landscape and Future Directions

The critical roles of CBP/p300 in cancer have spurred the development of inhibitors targeting
their HAT activity or bromodomains. While C646 has been instrumental as a research tool, its
drug-like properties are suboptimal for clinical development.

Several second-generation CBP/p300 inhibitors have entered clinical trials, demonstrating the
therapeutic potential of targeting this coactivator family. For instance, CCS1477 is a potent and
selective inhibitor of the CBP/p300 bromodomains that has shown promise in preclinical
models of prostate cancer and is currently in clinical trials.[1] Another compound, FT-7051
(pocenbrodib), is also being evaluated in clinical trials for metastatic castration-resistant
prostate cancer.[4][12]

More recently, the development of proteolysis-targeting chimeras (PROTACS) that induce the
degradation of CBP and p300 represents a novel and exciting therapeutic strategy.[13][14][15]
These degraders offer the potential for a more profound and sustained inhibition of CBP/p300
function compared to small-molecule inhibitors. Several selective CBP or p300 degraders are
in preclinical development and have shown promising anti-tumor activity in various cancer
models.[13][14][16]

The future of CBP/p300-targeted therapies will likely involve the development of more selective
inhibitors and degraders to minimize off-target effects and the exploration of combination
therapies with other anti-cancer agents to overcome resistance mechanisms. The continued
use of well-characterized chemical probes like C646 will be essential for dissecting the complex
biology of the CBP/p300 coactivator family and for identifying novel therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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